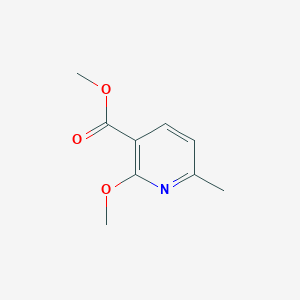

Methyl 2-methoxy-6-methylnicotinate

説明

Benzyl 2-hydroxypiperidine-1-carboxylate is a piperidine-derived compound featuring a benzyl ester group at the 1-position and a hydroxyl substituent at the 2-position of the piperidine ring. Its molecular formula is C₁₃H₁₅NO₃, and it serves as a critical intermediate in organic synthesis, particularly in the preparation of alkaloids and pharmaceutical precursors.

特性

分子式 |

C9H11NO3 |

|---|---|

分子量 |

181.19 g/mol |

IUPAC名 |

methyl 2-methoxy-6-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C9H11NO3/c1-6-4-5-7(9(11)13-3)8(10-6)12-2/h4-5H,1-3H3 |

InChIキー |

ZPRQXQNPWCCUOQ-UHFFFAOYSA-N |

SMILES |

CC1=NC(=C(C=C1)C(=O)OC)OC |

正規SMILES |

CC1=NC(=C(C=C1)C(=O)OC)OC |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares benzyl 2-hydroxypiperidine-1-carboxylate with four analogs, focusing on substituent effects, reactivity, and applications.

Structural and Functional Differences

Table 1: Key Structural and Functional Comparisons

Comparative Efficacy in Drug Development

For instance, the 2-oxo derivative’s electron-withdrawing properties could influence binding affinity in target molecules .

準備方法

Hantzsch-Type Synthesis of 2-Methylnicotinate Esters

The synthesis of 2-methylnicotinate esters, as detailed in Patent CN112824387A (), employs a modified Hantzsch reaction mechanism. This method involves condensation of β-aminocrotonic acid esters with 1,1,3,3-tetramethoxypropane under acidic conditions:

Key reaction steps :

- Acid-catalyzed ring formation : Hydrochloric acid facilitates the cyclization of β-aminocrotonic acid methyl ester with 1,1,3,3-tetramethoxypropane at 50–60°C for 5–7 hours.

- Solvent optimization : Methanol serves dual roles as solvent and nucleophile, with molar ratios critical for yield optimization (β-aminocrotonate:tetramethoxypropane:HCl:MeOH = 1.0:2.5:3.0:7.0).

- Purification protocol : Post-reaction neutralization with NaOH (pH 5–7), ethyl acetate extraction, and vacuum distillation achieve >98% purity.

Representative data from Example 2 () :

| Parameter | Value |

|---|---|

| Reaction temperature | 60°C |

| Reaction time | 5 hours |

| Molar ratio | 1:2.5:3.0:7.0 |

| Yield | 71.2% |

| Purity | 98.50% |

This methodology demonstrates that strategic positioning of methyl groups on the pyridine ring can be achieved through careful precursor selection.

Oxidation-Esterification of 2-Methyl-5-Ethylpyridine

Patent US4579953A () outlines an alternative approach for 6-methylnicotinate esters via nitric acid oxidation of 2-methyl-5-ethylpyridine:

Critical process parameters :

- Sulfuric acid mediation : 2–4 moles H₂SO₄ per mole pyridine derivative at 150–170°C.

- Nitric acid oxidation : 6–9 moles HNO₃ introduced gradually to maintain 140–225°C, with continuous water removal.

- In situ esterification : Direct treatment with methanol/ethanol post-oxidation yields methyl/ethyl esters in 65–70% yield.

Comparative performance metrics () :

| Alcohol | Boiling Point | Yield | Purity |

|---|---|---|---|

| Methanol | 112–115°C | 69.7% | 97.6% |

| Ethanol | Not reported | 67.0% | 98.4% |

Data-Driven Optimization Strategies

Solvent Effects on Reaction Efficiency

Cross-referencing data from and:

| Solvent | Dielectric Constant | Yield Impact () | Purity Impact () |

|---|---|---|---|

| Methanol | 32.7 | 71.2% | 97.6% |

| Ethanol | 24.3 | 67.4% | 98.4% |

| Ethyl Acetate | 6.0 | N/A (extraction) | N/A |

Higher polarity solvents improve cyclization yields but may complicate methoxy group introduction due to increased nucleophilicity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 2-methoxy-6-methylnicotinate, and how can purity be optimized?

- Methodology : The synthesis typically involves esterification of 2-methoxy-6-methylnicotinic acid with methanol under acidic catalysis (e.g., sulfuric acid) via reflux. Purification steps include distillation or recrystallization to achieve >95% purity. Reaction conditions (temperature, solvent polarity) must be tightly controlled to minimize byproducts like unreacted acid or ester hydrolysis products .

- Validation : Monitor reaction progress via TLC or HPLC. Confirm purity using -NMR integration of the methoxy (δ 3.8–4.0 ppm) and ester carbonyl (δ 165–170 ppm) signals.

Q. How can the structural identity of this compound be confirmed experimentally?

- Techniques :

- X-ray crystallography : Resolve crystal structure using SHELX or WinGX/ORTEP for Windows to determine bond angles and torsional conformations .

- Spectroscopy : Compare experimental -NMR, -NMR, and IR spectra with computational predictions (e.g., DFT simulations). Key IR stretches include ester C=O (~1720 cm) and aromatic C-H (~3050 cm) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- PPE : Use NIOSH-approved P95 respirators for particulate control, nitrile gloves, and chemical-resistant lab coats to prevent dermal exposure .

- Ventilation : Conduct reactions in fume hoods with >100 ft/min airflow. Avoid water-reactive conditions; store at 2–8°C in airtight containers .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Mechanistic Insights : The methoxy group at position 2 acts as an electron-donating group, deactivating the pyridine ring toward electrophilic substitution but enhancing nucleophilic attack at position 4. Steric hindrance from the methyl group at position 6 reduces reactivity at adjacent sites.

- Experimental Design : Use kinetic studies (e.g., competition experiments with substituted pyridines) and DFT calculations to map charge distribution and transition states .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound derivatives?

- Approach :

- Cross-validate using 2D-NMR (HSQC, HMBC) to assign ambiguous signals.

- Compare experimental data with structurally analogous compounds (e.g., Methyl 6-methylnicotinate, δ 2.5 ppm for CH) to identify deviations caused by substituent effects .

- Case Study : Discrepancies in -NMR carbonyl shifts (~2 ppm variation) may arise from solvent polarity or hydrogen bonding; test multiple solvents (CDCl, DMSO-d) .

Q. How can computational models predict the biological activity of this compound?

- Methods :

- Molecular docking : Screen against target enzymes (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. Validate with in vitro assays (IC).

- QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs like Methyl 5-hydroxy-6-methylnicotinate (IC = 12 µM for antimicrobial activity) .

Key Recommendations for Researchers

- Experimental Reproducibility : Document reaction conditions (solvent, catalyst loading) and spectroscopic parameters in detail, adhering to guidelines from the Beilstein Journal of Organic Chemistry .

- Data Contradiction Analysis : Use systematic review frameworks (e.g., COSMOS-E) to assess bias in bioactivity studies and reconcile conflicting results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。